An In-depth Technical Guide on the Core Properties of 2-Aminothiazoles, with a Focus on 5-Ethoxy Substitution
An In-depth Technical Guide on the Core Properties of 2-Aminothiazoles, with a Focus on 5-Ethoxy Substitution
Introduction to the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry and materials science. It is a five-membered ring containing both sulfur and nitrogen atoms, with an amino group at the 2-position. This scaffold is a key component in a wide array of biologically active compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2][3] The electronic properties of the ring and the reactivity of the amino group make it a versatile building block for drug development.
Physicochemical Properties
Quantitative data for the parent compound, 2-aminothiazole, is provided below as a baseline. The introduction of a 5-ethoxy group is expected to increase the molecular weight and likely influence properties such as melting point, boiling point, and solubility.
Table 1: Physicochemical Properties of 2-Aminothiazole and Related Compounds
| Property | 2-Aminothiazole | 5-Ethoxythiazole | 5-Ethoxy-2-methyl-1,3-thiazole |
| IUPAC Name | 1,3-thiazol-2-amine[4] | 5-Ethoxythiazole[5][6] | 5-ethoxy-2-methyl-1,3-thiazole[7] |
| CAS Number | 96-50-4[4][8] | 25115-63-3[5][6] | Not Available[7] |
| Molecular Formula | C₃H₄N₂S[4][8] | C₅H₇NOS[5][6] | C₆H₉NOS[7] |
| Molecular Weight | 100.14 g/mol [4][8] | 129.18 g/mol [5][6] | 143.21 g/mol [7] |
| Melting Point | 86 to 89 °C[8] | Not Available | Not Available[7] |
| Boiling Point | 117 °C at 20 hPa[8] | Not Available | Not Available[7] |
| Solubility | Soluble in water, alcohols, and diethyl ether.[8] | Not Available | Not Available |
Synthesis of 2-Aminothiazole Derivatives
The most common and versatile method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea or a substituted thiourea.[8][9] For the synthesis of 5-substituted 2-aminothiazoles, the corresponding substituted α-halocarbonyl compound is required.
A general synthetic approach for 2-amino-5-substituted thiazoles is outlined below. The synthesis of a 2-amino-5-carboxamide derivative, which is structurally related to the target compound, involves the reaction of a β-ethoxyacrylamide with N-bromosuccinimide (NBS) followed by treatment with thiourea.[1][2][10][11]
Experimental Protocol: General Hantzsch Thiazole Synthesis
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Halogenation of the Carbonyl Compound: An appropriate ketone or aldehyde is reacted with a halogenating agent (e.g., bromine, N-bromosuccinimide) in a suitable solvent (e.g., ethanol, chloroform) to yield the corresponding α-halocarbonyl compound.[9][12]
-
Cyclocondensation: The α-halocarbonyl compound is then reacted with thiourea in a solvent such as ethanol. The mixture is typically heated to facilitate the cyclization and formation of the 2-aminothiazole ring.[9]
-
Work-up and Purification: The reaction mixture is cooled, and the product is often precipitated by the addition of a base. The crude product is then collected by filtration and purified by recrystallization or column chromatography.
Caption: General workflow for Hantzsch thiazole synthesis.
Reactivity and Potential Biological Significance
The 2-aminothiazole ring is an electron-rich system, making it susceptible to electrophilic substitution, although the conditions need to be carefully controlled to avoid reaction at the amino group. The amino group itself can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization.
The 2-aminothiazole scaffold is a common feature in a number of approved drugs and clinical candidates, highlighting its importance in drug discovery. These compounds exhibit a wide range of biological activities, including:
-
Antimicrobial Activity: Many 2-aminothiazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[3]
-
Anticancer Activity: The scaffold is present in several anticancer agents, such as the tyrosine kinase inhibitor dasatinib.[10]
-
Antioxidant Activity: Certain derivatives have shown significant free radical scavenging potential.[13]
-
Anti-inflammatory Activity: The 2-aminothiazole core is also found in compounds with anti-inflammatory properties.[11]
The biological activity is highly dependent on the nature and position of the substituents on the thiazole ring. A 5-ethoxy group would introduce a polar, hydrogen bond-accepting functionality, which could influence the compound's pharmacokinetic and pharmacodynamic properties.
Caption: Biological activities of the 2-aminothiazole scaffold.
Spectral Data
While specific spectral data for "2-Thiazolamine, 5-ethoxy-" is unavailable, general characteristics for 2-aminothiazoles can be described.
-
¹H NMR: The protons on the thiazole ring typically appear as singlets or doublets in the aromatic region of the spectrum. The chemical shift of the amino protons can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon atoms of the thiazole ring will have characteristic chemical shifts, with the carbon bearing the amino group appearing at a higher field.
-
IR Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretching of the amino group (around 3100-3500 cm⁻¹), C=N stretching of the thiazole ring, and C-S stretching.
-
Mass Spectrometry: The mass spectrum of 5-ethoxythiazole is available and shows a molecular ion peak corresponding to its molecular weight.[5]
Conclusion
"2-Thiazolamine, 5-ethoxy-" belongs to the important class of 2-aminothiazole compounds. While specific experimental data for this molecule is scarce, its properties can be inferred from the well-established chemistry of the 2-aminothiazole scaffold and related 5-substituted derivatives. The presence of the 5-ethoxy group is anticipated to modulate the physicochemical and biological properties of the parent 2-aminothiazole. Further research is warranted to fully characterize this specific compound and explore its potential applications in drug discovery and materials science.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiazole, 5-ethoxy- [webbook.nist.gov]
- 6. Thiazole, 5-ethoxy- [webbook.nist.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
